molecular formula C22H20ClN3O2 B12200011 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-chloro-3-methyl-1-benzofuran-2-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-chloro-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B12200011
M. Wt: 393.9 g/mol
InChI Key: LTYNMVFGTNUIIR-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone is a synthetic organic compound featuring a benzimidazole-piperidine scaffold linked via a methanone group to a 5-chloro-3-methylbenzofuran moiety. Its molecular formula is C₂₂H₁₉ClN₃O₂, with a calculated molecular weight of 391.86 g/mol. The benzimidazole and piperidine groups are common in pharmaceuticals due to their ability to engage in hydrogen bonding and π-π interactions, while the chlorinated benzofuran moiety may enhance lipophilicity and target binding affinity.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5-chloro-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H20ClN3O2/c1-13-16-12-15(23)6-7-19(16)28-20(13)22(27)26-10-8-14(9-11-26)21-24-17-4-2-3-5-18(17)25-21/h2-7,12,14H,8-11H2,1H3,(H,24,25)

InChI Key

LTYNMVFGTNUIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzofuran intermediates, followed by their coupling through a piperidine linker. Key steps include:

    Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Benzofuran: Typically involves cyclization reactions of ortho-hydroxyaryl ketones.

    Coupling Reaction: The benzimidazole and benzofuran intermediates are linked via a piperidine ring using suitable coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial-scale production may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzofuran moieties.

    Reduction: Reduction reactions may target the nitro groups if present in the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro-substituted benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole or benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is studied for its potential as a bioactive molecule. It exhibits properties that may be useful in the design of new drugs or as a probe in biochemical assays.

Medicine

The compound’s structural features suggest potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various therapeutic contexts.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, while the benzofuran structure could interact with various enzymes and receptors. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone are compared below with 1-(1-benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one () , a compound sharing key pharmacophoric elements but differing in substituents and linker chemistry.

Table 1: Structural and Physicochemical Comparison

Property Target Compound 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Molecular Formula C₂₂H₁₉ClN₃O₂ C₁₉H₂₀ClN₃O
Molecular Weight (g/mol) 391.86 341.84
Core Scaffold Benzimidazole-piperidine + benzofuran-methanone Benzimidazolone-piperidine
Key Substituents 5-Chloro-3-methylbenzofuran, methanone linker 5-Chlorobenzimidazolone, benzyl-piperidine
Hydrogen Bond Donors/Acceptors 2 donors (NH benzimidazole), 4 acceptors (O, N) 1 donor (NH lactam), 4 acceptors (O, N)
Calculated logP ~4.2 (estimated, high lipophilicity due to benzofuran methyl) ~3.1 (reported)
Functional Groups Benzimidazole, methanone, benzofuran Benzimidazolone (lactam), benzyl

Key Findings:

Electron-Withdrawing Effects : The 5-chloro substituent in both compounds enhances electrophilicity, but the benzofuran’s methyl group in the target compound may sterically hinder interactions compared to the planar benzimidazolone ring .

Solubility and Bioavailability : The target compound’s higher logP (~4.2 vs. ~3.1) suggests reduced aqueous solubility, which could limit oral bioavailability despite improved membrane permeability.

Research Implications:

  • The benzofuran-methanone moiety in the target compound may improve selectivity for enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms).
  • In contrast, the benzimidazolone-benzyl scaffold in the reference compound could favor targets requiring lactam-mediated hydrogen bonding, such as serine proteases .

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a novel synthetic derivative that incorporates both benzimidazole and benzofuran moieties. These structural features are significant due to their established pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19ClN2OC_{17}H_{19}ClN_{2}O, with a molecular weight of 302.80 g/mol. The presence of the benzimidazole and benzofuran rings contributes to its potential biological activity, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Recent literature highlights that compounds with benzimidazole scaffolds exhibit significant activity against various bacterial strains and fungi. For instance:

  • Study Findings : A series of benzimidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria using the broth microdilution method. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/ml)Target Organism
150S. typhi
362.5S. typhi
412.5S. typhi
2250C. albicans

This indicates that the incorporation of the piperidine moiety enhances the antimicrobial efficacy of benzimidazole derivatives.

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated several benzimidazole derivatives against cancer cell lines, revealing that compounds similar to our target compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been documented in various studies. These compounds often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Research Findings : In vitro assays demonstrated that certain benzimidazole derivatives significantly reduced nitric oxide production in macrophages, which is a marker for inflammation .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives can often be correlated with their structural features:

  • Benzimidazole Ring : Essential for interaction with biological targets.
  • Piperidine Moiety : Enhances solubility and bioavailability.
  • Chloro Substituent : Contributes to increased potency against specific targets.

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